B1578545 Nigrocin-2HSa

Nigrocin-2HSa

Cat. No.: B1578545
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nigrocin-2HSa is a synthetic 21-amino acid peptide (Sequence: GLLGSIFGAGKKIACALSGLC) originally identified in the skin secretions of the Malaysian frog Odorrana hosii . This peptide is provided as a lyophilized powder with a high purity level of 95.8% as determined by HPLC analysis. Research indicates that this compound possesses significant antibacterial activity, which has been specifically evaluated against model organisms Escherichia coli and Staphylococcus aureus . As a member of the nigrocin peptide family, it shares a basis for research interest with other related peptides, such as Nigrocin-OA27, which has been shown to inhibit UVB-induced melanin production by downregulating the microphthalmia-associated transcription factor (MITF) and tyrosinase (TYR) pathway . This suggests a broader potential research scope for nigrocin peptides in areas beyond antimicrobial studies, including dermatology and skin pigmentation disorders. The product is offered for research applications only and is strictly not intended for diagnostic or therapeutic use in humans. Proper handling and storage are essential for maintaining stability; it is recommended that the lyophilized powder be stored in a freezer at or below -20°C . Researchers should note that this product may be presented as a trifluoroacetic acid (TFA) salt, a common artifact from the purification process that can influence the net weight and solubility of the peptide in aqueous solutions.

Properties

bioactivity

Antibacterial

sequence

GLLGSLFGAGKKVACALSGLC

Origin of Product

United States

Comparison with Similar Compounds

Nigrocin Family Variants

The Nigrocin family includes multiple variants, differentiated by suffixes such as "2GRc," "2ISa," "2LVb," and others (e.g., Nigrocin-OG4, Nigrocin-OG21). These suffixes likely denote structural or source-specific variations. For example:

  • Nigrocin-2HSa : Sourced from Odorrana hosii (Ranidae), it serves as a benchmark for sequence similarity studies.
  • Nigrocin-OG series : The "OG" designation suggests a distinct subfamily, possibly isolated from different organisms or environments.

Structural Insights: While detailed structural data for most Nigrocin variants is lacking, predictive tools indicate that α-helical and β-sheet motifs are common. However, many peptides in this family are classified as unstructured, complicating direct functional comparisons .

Table 1: Nigrocin Family Variants
Compound Source Organism (Family) Structural Features Key Similarities to this compound
This compound Odorrana hosii (Ranidae) Unstructured (predicted) Self-reference
Nigrocin-2GRc Not specified Unknown Shared cationic/hydrophobic traits
Nigrocin-2ISa Not specified Potential β-sheet (predicted) Sequence homology
Nigrocin-OG4 Not specified Unknown Shared antimicrobial function

Non-Nigrocin Antimicrobial Peptides

This compound shares functional similarities with other AMPs, though structural and mechanistic differences exist:

A. Seq 1 from Hypsiboas pulchellus
  • Source : Skin secretions of Hypsiboas pulchellus (Hylidae).
  • Similarity : 40% sequence similarity to this compound, despite originating from a different frog family.
  • Structure : Predominantly unstructured, as analyzed via GOR V and PSIPRED .
Nisin A and Bacteriocins
  • Nisin A: A type 1 bacteriocin from Lactococcus lactis, targeting Gram-positive bacteria. Unlike this compound, Nisin A is lantibiotic (contains modified amino acids like lanthionine).
  • NP-06 : A bacteriocin active against Gram-positive bacteria, structurally unrelated to Nigrocins .
Plant Defensins (e.g., NmDef02)
  • Source : Plant-derived defensins with antifungal activity.
  • Structure : Rich in β-sheets and disulfide bonds, contrasting with the unstructured nature of many Nigrocins.
Table 2: Cross-Family AMP Comparison
Compound Source Structural Features Key Functional Differences from this compound
This compound Odorrana hosii (Ranidae) Unstructured Broad-spectrum antimicrobial
Seq 1 Hypsiboas pulchellus Unstructured Lower sequence similarity (40%)
Nisin A Lactococcus lactis Lantibiotic, α-helical Targets Gram-positive bacteria only
NmDef02 Plants β-sheet, disulfide bonds Antifungal specialization

Mechanistic and Functional Insights

  • Cationicity and Hydrophobicity : this compound and its variants rely on cationic residues to interact with microbial membranes, a trait shared with other AMPs like NP-06 .
  • Spectrum of Activity : Unlike Nisin A (narrow Gram-positive focus), Nigrocins may exhibit broader activity, though empirical validation is needed.
  • Evolutionary Divergence : The 40% similarity between this compound and Seq 1 highlights evolutionary conservation of antimicrobial motifs across amphibian families .

Preparation Methods

Biological Extraction and Purification

The natural source of Nigrocin-2HSa is the skin secretion of Pelophylax nigromaculatus. The extraction process is carefully controlled to ensure peptide integrity and yield.

Procedure:

  • Specimen Collection: Frogs are captured and acclimated to laboratory conditions to ensure optimal health for secretion harvesting.
  • Secretion Harvesting: The dorsal skin is stimulated electrically using platinum electrodes (parameters: <20 seconds, 6 V DC, 4 ms pulse width, 50 Hz), combined with hand massage to induce secretion.
  • Secretion Collection: The viscous, foamy white secretion is rinsed off with deionized water, snap-frozen in liquid nitrogen, lyophilized, and stored at −20°C for further processing.
  • Purification: The lyophilized secretion undergoes reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound. The target peptide fraction is identified by its retention time and confirmed by MALDI-TOF mass spectrometry, matching the theoretical molecular weight (~1985 Da).

Research Data:

Step Description Conditions/Parameters
Specimen Capture Pelophylax nigromaculatus (n=3) Fujian Province, China
Secretion Stimulation Electrical stimulation <20 s, 6 V DC, 4 ms pulse, 50 Hz
Secretion Collection Rinse with deionized water, snap-freeze Immediate freezing in liquid nitrogen
Storage Lyophilized secretion −20°C
Purification RP-HPLC Target fraction collected
Identification MALDI-TOF MS m/z 1984.90 (matches theoretical mass)

This method ensures the natural peptide is obtained with minimal degradation and contamination, preserving its biological activity.

Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Due to limitations in yield and scalability from natural extraction, chemical synthesis is widely used to prepare this compound and its analogues.

SPPS Overview:

  • The peptide chain is assembled stepwise on a solid resin support.
  • Amino acids with protected side chains and alpha amino groups are sequentially coupled.
  • Protection groups commonly used include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
  • After each coupling, deprotection and washing steps are performed.
  • Upon completion of the sequence, the peptide is cleaved from the resin and side-chain protections are removed.
  • The crude peptide is then purified by RP-HPLC and characterized by mass spectrometry.

Key Details for this compound:

  • The peptide sequence includes cysteine residues forming disulfide bonds ("Rana box"), which may require specific oxidation steps post-synthesis.
  • Modifications such as substitution of cysteine with leucine or truncation of the Rana box have been explored to study structure-function relationships.
  • Oxidation to form disulfide bonds is performed after cleavage and purification, often by controlled air oxidation or using mild oxidizing agents.
  • Final peptides are lyophilized for storage.

SPPS Cycle Parameters:

Synthetic Cycle Reagents Time & Conditions
Deprotection Trifluoroacetic acid (Boc) or 20% piperidine in DMF (Fmoc) 1–5 min, room temperature (Boc) or 70°C (Fmoc)
Coupling Amino acid, HBTU/HATU/HOBt/HOAt/DIC, DIPEA 5–15 min, 50–70°C

Additional Notes:

  • Orthogonal protection strategies may be used to protect the C-terminus selectively for modifications.
  • Peptide-α-thioesters can be synthesized for further ligation techniques if needed.
  • The choice of resin (e.g., Wang, Merrifield) impacts cleavage and yield.

This method allows for the production of native this compound as well as analogues with specific modifications for functional studies.

Peptide Modification and Structural Characterization

To understand the role of the "Rana box" motif in this compound, chemically synthesized variants have been prepared:

  • Nigrocin-M1: Cysteine replaced by leucine to prevent disulfide bond formation.
  • Nigrocin-M2: Truncated version lacking the Rana box.

These peptides are synthesized by SPPS, purified by HPLC, and verified by MALDI-TOF MS.

Secondary Structure Analysis:

  • Circular dichroism (CD) spectroscopy shows all peptides adopt random coil conformations in aqueous solutions.
  • In membrane-mimic environments (50% trifluoroethanol), α-helical content increases, especially in modified peptides lacking disulfide constraints.
  • The native this compound shows less α-helix due to the disulfide bond in the Rana box.
Peptide Hydrophobicity (H) Hydrophobic Moment (µH) Net Charge (Z) α-Helix (NH4Ac/TFE) β-Sheet (NH4Ac/TFE) Random Coil (NH4Ac/TFE)
This compound (PN) 0.549 0.434 +3 0.03 / 0.73 0.20 / 0.03 0.77 / 0.24
Nigrocin-M1 0.558 0.427 +3 0.07 / 1.00 0.08 / 0.00 0.85 / 0.00
Nigrocin-M2 0.511 0.565 +3 0.01 / 0.99 0.01 / 0.00 0.98 / 0.01

This data confirms the importance of the Rana box in peptide conformation and function.

Summary Table of Preparation Methods

Preparation Method Description Key Steps Advantages Limitations
Biological Extraction Harvesting from frog skin secretion Electrical stimulation, collection, lyophilization, RP-HPLC purification Natural peptide, preserves post-translational modifications Low yield, animal ethical concerns
Solid-Phase Peptide Synthesis (SPPS) Chemical assembly on resin support Stepwise amino acid coupling, deprotection, cleavage, oxidation, purification High purity, scalable, allows analogues Requires expertise, cost-intensive
Peptide Modification Synthetic variants with altered sequences Substitution, truncation, oxidation Functional studies, improved properties May alter native activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.